(3,4-Diethoxyphenyl)methanamine
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Overview
Description
“(3,4-Diethoxyphenyl)methanamine” is a chemical compound .
Synthesis Analysis
One of the earliest syntheses of a similar compound, DMPEA (then referred to as “homoveratrylamine”), was made in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H17NO2/c1-3-13-10-6-5-9 (8-12)7-11 (10)14-4-2/h5-7H,3-4,8,12H2,1-2H3
. Chemical Reactions Analysis
The compound has been used in the synthesis of Bevantolol . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 195.26 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Antimicrobial Applications
A study by Thomas, Adhikari, and Shetty (2010) involved the design, synthesis, and evaluation of quinoline derivatives carrying a 1,2,3-triazole moiety for antimicrobial activities. These derivatives demonstrated moderate to very good antibacterial and antifungal activities, suggesting the potential of structurally similar compounds for antimicrobial applications (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Characterization
Shimoga, Shin, and Kim (2018) reported the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yielding polyphosphoric acid condensation route. The compound was characterized using FT-IR, DSC, 13C/1H-NMR, and mass spectrometric techniques, highlighting methodologies that could be applied to the synthesis and analysis of (3,4-Diethoxyphenyl)methanamine derivatives (Shimoga, Shin, & Kim, 2018).
Novel Coumarin Derivatives
Research by Dekić et al. (2020) focused on synthesizing a new coumarin derivative from 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine. This study not only provided a novel compound but also offered a comprehensive spectral analysis, indicating the potential for synthesizing and characterizing novel derivatives of this compound (Dekić et al., 2020).
Antidepressant Activities
The antidepressant activities of 3,5-diphenyl-2-pyrazoline derivatives were evaluated by Palaska, Aytemir, Uzbay, and Erol (2001). Their study on the synthesis and evaluation of these compounds for antidepressant activities can guide research into similar applications for this compound derivatives (Palaska, Aytemir, Uzbay, & Erol, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
(3,4-Diethoxyphenyl)methanamine is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine . Therefore, it is likely that the primary targets of this compound are dopamine receptors in the brain. These receptors play a crucial role in regulating mood, motivation, reward, and motor control.
Biochemical Pathways
This compound may affect the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and the regulation of prolactin secretion . The downstream effects of these pathways can influence mood, behavior, and motor function.
Biochemical Analysis
Biochemical Properties
(3,4-Diethoxyphenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to its deamination and subsequent formation of aldehydes and ammonia . Additionally, it may interact with other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT).
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression patterns and metabolic shifts within the cell. Furthermore, this compound may impact the production of reactive oxygen species (ROS) and influence oxidative stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. At the molecular level, this compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory retention . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes. These findings underscore the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes enzymatic transformations, primarily through the action of monoamine oxidase . The deamination of this compound by MAO results in the formation of aldehydes and ammonia. Additionally, the compound may be metabolized by other enzymes, such as cytochrome P450, leading to the production of various metabolites. These metabolic pathways contribute to the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4,8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDARETZOURFAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390259 |
Source
|
Record name | 1-(3,4-Diethoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-88-1 |
Source
|
Record name | 1-(3,4-Diethoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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